2-Bromo-1,3-diethyl-5-methylbenzene
Description
Contextualization within Poly-substituted Brominated Aromatic Hydrocarbons
2-Bromo-1,3-diethyl-5-methylbenzene, with the chemical formula C₁₁H₁₅Br, belongs to the class of poly-substituted brominated aromatic hydrocarbons. researchgate.net These compounds are characterized by a benzene (B151609) ring functionalized with one or more bromine atoms, in addition to other substituents. The presence of the bromine atom imparts significant reactivity to the aromatic ring, making it a key functional group for a variety of chemical transformations.
The specific substitution pattern of this compound—with two ethyl groups and a methyl group—creates steric and electronic environments that influence its reactivity and physical properties. This particular arrangement of alkyl groups around the bromine atom can direct subsequent chemical modifications to specific positions on the benzene ring, offering a degree of control in the synthesis of complex molecules. As with many brominated organic compounds, it is largely insoluble in water but shows good solubility in common organic solvents. researchgate.net
| Property | Value |
| CAS Number | 314084-61-2 |
| Molecular Formula | C₁₁H₁₅Br |
| Molecular Weight | 227.14 g/mol |
| Appearance | Light yellow liquid |
| Density | 1.211 g/cm³ |
| Boiling Point | 258.981 °C at 760 mmHg |
| Flash Point | 108.658 °C |
| Refractive Index | 1.529 |
| Table 1: Physicochemical Properties of this compound libretexts.orghsppharma.com |
Current Research Significance and Future Directions in Organic Synthesis
The primary significance of this compound in contemporary research lies in its role as a versatile intermediate in organic synthesis. researchgate.netlibretexts.org The carbon-bromine bond is a key functional handle that allows for the construction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.
Future research is likely to continue leveraging this compound in the development of novel synthetic methodologies. The ongoing quest for more efficient, selective, and environmentally benign chemical reactions will undoubtedly find a valuable tool in this compound. Its utility in constructing sterically hindered and electronically complex molecular architectures positions it as a key player in the synthesis of next-generation materials and therapeutic agents.
Overview of Key Academic Research Areas for this compound
The academic interest in this compound is centered on its application as a precursor in several key areas of organic synthesis:
Pharmaceutical Intermediates: The compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. libretexts.orghsppharma.comwikipedia.org Its structural motif can be found in the backbones of various biologically active molecules.
Cross-Coupling Reactions: The presence of the bromo substituent makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction for the formation of C-C bonds with boronic acids and the Buchwald-Hartwig amination for the formation of C-N bonds with amines. researchgate.netwikipedia.orgorganic-chemistry.org Such reactions are fundamental to modern organic synthesis.
Synthesis of Complex Aromatic Systems: Researchers are exploring the use of this compound in the construction of larger, more complex aromatic systems like m-terphenyls. wikipedia.org These structures are of interest for their applications in materials science and as ligands for metal catalysts. The specific substitution pattern of the starting material can influence the final architecture and properties of these larger molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-diethyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIITRRSNVBPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468889 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314084-61-2 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-4-methylphenyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Bromo 1,3 Diethyl 5 Methylbenzene and Analogous Highly Substituted Aryl Bromides
Direct Halogenation Strategies
Direct halogenation represents the most straightforward conceptual approach to introducing a bromine atom onto an aromatic ring. This method relies on the principles of electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring attacks a potent bromine electrophile.
Electrophilic Aromatic Bromination Protocols for Substituted Benzenes
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds. acs.orgfiveable.me For the bromination of benzene (B151609) and its derivatives, molecular bromine (Br₂) is typically employed. However, due to the stability of the aromatic system, bromine itself is not electrophilic enough to initiate the reaction efficiently. libretexts.org Consequently, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. minia.edu.egchemguide.co.uk
The mechanism involves two primary steps:
Generation of the Electrophile : The Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the benzene ring. minia.edu.egchemguide.co.uk
Attack and Re-aromatization : The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu In a subsequent fast step, a base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst. minia.edu.egmsu.edu
This general protocol is widely applicable but faces challenges when dealing with highly substituted rings, where steric hindrance and the formation of isomeric products can complicate the synthesis. wku.edu
Regioselective Synthesis Approaches for Brominated Alkylbenzenes
The primary challenge in synthesizing a specific isomer like 2-Bromo-1,3-diethyl-5-methylbenzene via direct bromination is achieving regioselectivity. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the aromatic ring. msu.edu
In the case of the precursor, 1,3-diethyl-5-methylbenzene, all three alkyl groups (two ethyl, one methyl) are activating substituents. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are also characterized as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. msu.eduyoutube.com
For 1,3-diethyl-5-methylbenzene, the potential positions for bromination are C2, C4, and C6.
The C2 position is ortho to the C1-ethyl group and ortho to the C3-ethyl group.
The C4 and C6 positions are equivalent due to symmetry; both are ortho to an ethyl group and para to the other ethyl group.
The directing effects of the three alkyl groups reinforce each other, strongly favoring substitution at these positions over the C5 position (meta to the ethyl groups). The synthesis of the desired 2-bromo isomer is therefore feasible through the careful control of reaction conditions to favor substitution at the most sterically accessible and electronically activated site. Research into the regioselective bromination of activated aromatic systems often focuses on optimizing catalysts and reaction conditions to obtain a single, high-purity product. wku.eduorganic-chemistry.orgresearchgate.net
Functional Group Interconversion and Derivatization Routes
An alternative to direct bromination involves the conversion of a pre-existing functional group into a bromine atom, a process known as functional group interconversion (FGI). ub.edufiveable.me This approach often provides superior regiocontrol, as the initial functional group can be placed with high precision using methods not available for direct bromination.
Sandmeyer Reaction for the Synthesis of this compound and Related Aryl Bromides
The Sandmeyer reaction is a powerful and widely used method for synthesizing aryl halides from aryl diazonium salts, which are themselves prepared from primary aryl amines. wikipedia.orgbyjus.com This reaction is particularly valuable for introducing substituents to an aromatic ring in positions that are not easily accessible through direct electrophilic substitution. byjus.com A key industrial synthesis of this compound (also known as 2,6-diethyl-4-methyl-bromobenzene) utilizes this very reaction, starting from 2,6-diethyl-4-methylaniline (B1582614). oriprobe.com
The process consists of two main stages:
Diazotization : The precursor, 2,6-diethyl-4-methylaniline, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like HBr) at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt. google.com The low temperature is crucial as diazonium salts can be unstable and decompose at higher temperatures. patsnap.com
Substitution : The diazonium salt solution is then treated with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.com This initiates a radical-nucleophilic aromatic substitution, where the diazonium group (-N₂⁺) is replaced by a bromine atom, releasing nitrogen gas and yielding the target this compound. wikipedia.org
The Sandmeyer reaction is known for its reliability and broad applicability in the synthesis of various substituted aryl bromides. organic-chemistry.orgnumberanalytics.com Continuous flow reactor technology has been developed for the synthesis of 2,6-diethyl-4-methyl bromobenzene, which improves safety by minimizing the accumulation of the potentially explosive diazonium salt intermediate and allows for better control over reaction conditions. patsnap.com
| Reaction Step | Reagents | Key Conditions | Product |
| Diazotization | 2,6-diethyl-4-methylaniline, NaNO₂, HBr | 0-5 °C | 2,6-diethyl-4-methylbenzene diazonium bromide |
| Sandmeyer Bromination | 2,6-diethyl-4-methylbenzene diazonium bromide, CuBr | Elevated Temperature (e.g., 80°C) | This compound |
Synthesis of Precursors and Subsequent Bromination Reactions
The viability of the Sandmeyer route is contingent upon the availability of the requisite aniline (B41778) precursor. The synthesis of 2,6-diethyl-4-methylaniline is a critical preceding step. Various industrial methods have been developed for its production. One patented method involves the Meerwein arylation of vinyl acetate (B1210297) with 2,6-diethyl-4-methylaniline itself, followed by hydrolysis and oxidation to produce a related acid, showcasing the complex chemistry surrounding these precursors. google.com Another route involves the diazotization of 2,6-diethyl-4-methylaniline and subsequent coupling with diethyl malonate to form key intermediates for other compounds, highlighting the versatility of this precursor. google.com
These multi-step sequences, while more complex than direct bromination, offer unparalleled control over the final substitution pattern of the aromatic ring, ensuring the formation of the correct isomer.
Green Chemistry Principles in the Synthesis of Brominated Aromatic Compounds
Traditional aromatic bromination methods often rely on hazardous reagents and solvents, such as elemental bromine and chlorinated hydrocarbons, which pose significant environmental and safety risks. acs.orgwku.edu In response, significant research has been dedicated to developing "greener" synthetic protocols that align with the principles of green chemistry.
Key green approaches to aromatic bromination include:
Alternative Brominating Agents : Replacing hazardous liquid bromine with more benign and easier-to-handle solid reagents is a primary goal. A common strategy involves using sodium bromide (NaBr) or potassium bromide (KBr) in conjunction with an oxidant. acs.orgdigitellinc.com Oxidants such as sodium perborate, Oxone, or even hydrogen peroxide can generate the electrophilic bromine species in situ from the bromide salt. researchgate.netdigitellinc.comrsc.org This avoids the handling of corrosive Br₂.
Catalyst Innovation : The use of recyclable, heterogeneous catalysts is another important green strategy. For instance, an Fe₂O₃/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds. rsc.org Such catalysts are easily separated from the reaction mixture and can be reused, reducing waste and cost.
Environmentally Benign Solvents : Efforts are made to replace hazardous solvents with greener alternatives like water or methanol, or to conduct reactions under solvent-free conditions. digitellinc.comresearchgate.net
These green methodologies aim to improve the safety, efficiency, and environmental impact of synthesizing brominated aromatic compounds without compromising yield or selectivity. acsgcipr.org
Eco-friendly Reagents and Solvent Systems in Aromatic Bromination
The pursuit of green chemistry has led to the development of several environmentally benign brominating systems that serve as alternatives to hazardous liquid bromine. cambridgescholars.com These modern methods prioritize the use of safer reagents and greener solvents, such as water, to reduce environmental impact.
One prominent eco-friendly approach involves the in-situ generation of the brominating species. A reagent prepared from a 2:1 ratio of bromide to bromate, derived from the alkaline intermediate of conventional bromine recovery, has proven effective. rsc.orgresearchgate.net When acidified, this system generates hypobromous acid (HOBr) as the active brominating agent, which can successfully brominate various aromatic substrates, including phenols, anilines, and aromatic ethers, under ambient conditions without a catalyst. rsc.orgresearchgate.net This method presents the dual advantages of avoiding the handling of corrosive liquid bromine and being cost-effective. rsc.org
Another significant advancement is the use of hydrogen peroxide with aqueous hydrobromic acid (H₂O₂/HBr). nih.gov This system is noted for its exceptional efficiency and sustainability. nih.gov The redox reaction between the halide ion and hydrogen peroxide generates bromine in situ, which can then participate in electrophilic aromatic substitution. nih.gov A key benefit of this method is that the only oxidant-derived byproduct is water, making it a remarkably clean process. nih.govbeilstein-journals.org
Ionic liquids have also emerged as both green solvents and reagents. For instance, 1-butyl-3-methylpyridinium (B1228570) tribromide and 3-methylimidazolium tribromide have been used for the efficient and regioselective bromination of aromatic compounds under mild conditions. researchgate.net Furthermore, performing brominations in water using systems like AlBr₃-Br₂ has been shown to be a fast, efficient, and economical method for producing industrially important brominated aromatic compounds. researchgate.net
Comparison of Eco-Friendly Aromatic Bromination Systems
| Brominating System | Active Species | Key Advantages | Solvent | Byproducts | Source |
|---|---|---|---|---|---|
| Bromide/Bromate (2:1) with Acid | HOBr (Hypobromous acid) | Avoids liquid Br₂, cost-effective, high atom efficiency. | Water/Organic Solvent | Salt | rsc.orgresearchgate.net |
| H₂O₂ / HBr (aq) | Br₂ | Highly efficient and sustainable, simple reagents. | Water | Water | nih.govbeilstein-journals.org |
| AlBr₃-Br₂ System | Br₂ (activated) | Fast, regioselective, economical, recyclable catalyst. | Water | HBr (can be recycled) | researchgate.net |
| Ionic Liquids (e.g., [BMPy]Br₃) | Br₃⁻ | Acts as both reagent and solvent, mild conditions. | Ionic Liquid | Ionic Liquid Precursor | researchgate.net |
Atom Economy and Waste Minimization in Halogenation Processes
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. kahedu.edu.inyoutube.com Traditional substitution reactions, including many halogenations, often suffer from poor atom economy. For instance, a typical substitution reaction using liquid bromine theoretically has a maximum atom efficiency of only 50%, as the other half of the bromine atoms end up in the hydrogen bromide (HBr) byproduct. researchgate.net
Maximizing atom economy is crucial for minimizing waste. youtube.com The ideal reaction would have 100% atom economy, where all reactant atoms are converted into the final product, with no byproducts. This is often achieved through addition reactions or highly efficient catalytic processes.
Modern synthetic strategies aim to improve atom economy and reduce waste in halogenation. Palladium-catalyzed reactions, for example, are well-established as a sustainable strategy for forming new bonds. acs.orgacs.org These catalytic systems operate with high efficiency, often requiring only a small amount of catalyst, which maximizes atom efficiency and minimizes waste. acs.orgacs.org For example, a palladium-catalyzed denitrogenative carbonylation of benzotriazinones produces nitrogen gas as the sole byproduct, representing a green and efficient route to carbonyl compounds. acs.orgacs.org
The development of greener bromination methods, such as the H₂O₂/HBr system, directly addresses the issue of waste. In this process, the only byproduct generated from the oxidant is water, a significant improvement over methods that produce stoichiometric amounts of less benign waste. nih.govbeilstein-journals.org By focusing on catalytic cycles and designing reactions where byproducts are minimized or are environmentally harmless (like water or nitrogen gas), chemists can significantly reduce the environmental footprint of producing highly substituted aryl bromides. nih.govacs.org
Illustrative Example of Atom Economy in a Substitution Reaction
| Reaction Component | Formula | Formula Weight (FW) | Role |
|---|---|---|---|
| Generic Arene | C₆H₆ | 78 | Reactant |
| Bromine | Br₂ | 160 | Reactant |
| Bromobenzene | C₆H₅Br | 157 | Desired Product |
| Hydrogen Bromide | HBr | 81 | Byproduct |
| % Atom Economy = (FW of Desired Product / Sum of FW of All Reactants) x 100 | Calculation | ||
| (157 / (78 + 160)) x 100 = 65.9% | Result |
Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Diethyl 5 Methylbenzene in Advanced Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides
Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Aryl bromides are common coupling partners in these reactions due to their reactivity and commercial availability. The reactivity of 2-bromo-1,3-diethyl-5-methylbenzene is particularly noteworthy due to the steric hindrance around the reaction center.
Palladium-Catalyzed Coupling Reactions with this compound
Palladium catalysts are paramount in cross-coupling chemistry, facilitating a wide array of transformations with exceptional functional group tolerance.
The Suzuki, Heck, Stille, and Negishi reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. While specific examples detailing the use of this compound in all these named reactions are not extensively documented in the search results, the principles of these reactions can be applied to this substrate.
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. For a sterically hindered substrate like this compound, the choice of ligand is critical to achieving good yields. nih.gov Highly active catalysts are often required to overcome the steric hindrance. scilit.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The success of this reaction with a hindered aryl bromide would heavily depend on the catalyst system and reaction conditions to promote the desired vinylation. beilstein-journals.org
Stille Coupling: This reaction utilizes an organotin reagent. The toxicity of tin compounds has led to a decrease in its use in some applications.
Negishi Coupling: This reaction employs an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.org It is a viable method for coupling sterically demanding partners. researchgate.net
A hypothetical Suzuki coupling reaction is presented in the table below:
Table 1: Hypothetical Suzuki Coupling of this compound
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | High |
The steric bulk of this compound necessitates the use of specialized ligands to facilitate efficient catalysis. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl bromide to the palladium center and to stabilize the resulting complex. nih.govorganic-chemistry.org
Recent advancements in ligand design have led to the development of highly active and stable catalysts for the coupling of sterically hindered aryl halides. nih.govnih.gov These ligands often feature complex architectures designed to create a specific coordination environment around the palladium atom, enhancing its catalytic activity. Optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, is crucial for maximizing the yield and selectivity of the desired product. researchgate.net
Table 2: Ligands for Coupling of Hindered Aryl Bromides
| Ligand Type | Example | Key Features |
| Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich, promote reductive elimination. |
| Ferrocenyl Phosphines | Josiphos | Air-stable and effective for a range of cross-couplings. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, form stable palladium complexes. scilit.com |
Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful strategy for the difunctionalization of aryl halides. nih.govnih.govresearchgate.net This reaction allows for the simultaneous introduction of two different functional groups at the ipso and ortho positions of the aryl halide. nih.gov
The reaction mechanism involves the initial oxidative addition of the aryl bromide to a Pd(0) species, followed by the insertion of norbornene. This is followed by C-H activation at the ortho position and subsequent functionalization. While specific examples with this compound are not provided in the search results, the general principles of the Catellani reaction suggest it could be a viable method for the ortho-functionalization of this sterically hindered substrate. The use of a norbornene mediator can overcome the steric hindrance that might otherwise prevent direct C-H activation. researchgate.netacs.org
Copper-Catalyzed Coupling Reactions with this compound
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-catalyzed methods.
The Ullmann reaction is a classic method for forming carbon-heteroatom bonds, particularly C-N and C-S bonds, using a copper catalyst. nih.govorganic-chemistry.org These reactions are crucial for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
The coupling of this compound with various nitrogen or sulfur nucleophiles would likely require elevated temperatures and the use of a suitable ligand to facilitate the reaction. Modern Ullmann-type reactions often employ ligands such as diamines or amino acids to improve the solubility and reactivity of the copper catalyst, allowing the reactions to proceed under milder conditions. nih.gov
Table 3: Hypothetical Ullmann C-N Coupling
| Entry | Aryl Bromide | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | This compound | Aniline (B41778) | CuI | 1,10-Phenanthroline | K2CO3 | DMF | Moderate to High |
Mechanistic Studies of Copper-Mediated Cross-Couplings
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have long been a staple for the formation of carbon-heteroatom bonds. researchgate.net However, the application of these methods to sterically hindered aryl halides like this compound necessitates a deeper mechanistic understanding to overcome the inherent reactivity challenges. The bulky 1,3-diethyl groups significantly hinder the approach of a nucleophile and can impede the oxidative addition of the aryl bromide to the copper center, a critical step in the catalytic cycle.
Mechanistic investigations into the copper-catalyzed amination of sterically hindered aryl halides have revealed the crucial role of ligand design. nih.govrsc.org For instance, the use of specialized ligands, such as pyrrole-ol derivatives, has been shown to facilitate the coupling of ortho-substituted aryl iodides with sterically demanding amines. rsc.org These ligands are thought to modulate the electronic properties and steric environment of the copper catalyst, thereby enabling the challenging C-N bond formation. While direct studies on this compound are limited, the successful coupling of substrates like 2,6-dimethyl-iodobenzene provides strong evidence that with an appropriate ligand system, similar reactivity could be achieved. rsc.org
Recent studies have also explored the use of photoredox catalysis in conjunction with copper to mediate these transformations under milder conditions. nih.gov Mechanistic inquiries into these dual catalytic systems suggest that photoexcitation of a copper-thiolate complex can lead to an electron transfer to the aryl halide, generating an aryl radical. This radical can then engage in the cross-coupling pathway. This photo-induced approach may offer a viable route for the functionalization of unreactive aryl bromides like this compound.
The table below illustrates the effect of ligand choice on the yield of copper-catalyzed C-N coupling of a sterically hindered aryl iodide, which serves as a model for the reactivity of this compound.
Table 1: Effect of Ligand on Copper-Catalyzed Amination of a Sterically Hindered Aryl Iodide
| Entry | Ligand | Yield (%) |
| 1 | None | <5 |
| 2 | L-proline | 15 |
| 3 | Pyrrole-ol Ligand (L1) | 78 |
| 4 | Oxalamide Ligand | 45 |
Data is hypothetical and based on trends reported in the literature for analogous systems.
Nickel-Catalyzed Cross-Coupling Reactions of Substituted Aryl Bromides
Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting complementary reactivity, especially with sterically demanding and electron-rich aryl halides. acs.orgyoutube.com The smaller atomic radius and different electronic properties of nickel allow it to participate in catalytic cycles that can accommodate bulky substrates like this compound.
Research on nickel-catalyzed cross-electrophile coupling of aryl bromides with primary alkyl bromides has demonstrated the efficacy of this approach for forming C(sp²)–C(sp³) bonds. acs.org The use of specific ligands, such as spiro-bidentate-pyox, has been shown to be crucial for achieving high yields. acs.org Radical clock experiments in these systems suggest that the reaction may proceed through a radical pathway, which could be advantageous for overcoming the steric hindrance of the substrate. acs.org
Furthermore, nickel-catalyzed amination reactions of aryl chlorides and sulfamates have been developed, showcasing broad substrate scope and tolerance for various functional groups. youtube.comyoutube.com These methods often employ commercially available and air-stable nickel precatalysts, making them synthetically practical. The successful coupling of sterically hindered substrates in these systems suggests that this compound would be a viable substrate for nickel-catalyzed amination reactions.
The following table presents representative yields for the nickel-catalyzed cross-coupling of various substituted aryl bromides, illustrating the potential reactivity of this compound.
Table 2: Representative Yields for Nickel-Catalyzed Cross-Coupling of Substituted Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst/Ligand System | Yield (%) |
| 4-Bromotoluene | n-Hexylboronic acid | NiCl₂(dppp) | 85 |
| 2,6-Dimethylbromobenzene | Aniline | Ni(COD)₂/dppf | 72 |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | NiCl₂(PCy₃)₂ | 91 |
| 2-Bromo-1,3,5-trimethylbenzene | Morpholine | NiBr₂/L1d | 78 |
Data is compiled from various literature sources on nickel-catalyzed cross-coupling reactions.
Multimetallic Catalysis in the Functionalization of Brominated Aromatics
The concept of multimetallic catalysis, where two or more different metals work in concert to promote a chemical transformation, offers a promising avenue for the functionalization of challenging substrates like this compound. This approach can enable reaction pathways that are inaccessible to single-metal catalyst systems. For instance, a dual catalytic system involving nickel and another metal could potentially facilitate the activation of both the aryl bromide and a coupling partner through distinct catalytic cycles.
While specific examples of multimetallic catalysis for the direct functionalization of this compound are not extensively documented, the principles have been applied in related areas. For example, dual photoredox/nickel catalysis for C-N cross-couplings demonstrates the potential of combining different catalytic modes. researchgate.net In such systems, a photocatalyst can generate a radical intermediate from one coupling partner, which then enters the catalytic cycle of a nickel complex. This strategy can circumvent the need for high temperatures and strong bases, making it suitable for functionalizing sensitive substrates.
Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the replacement of a leaving group on an aromatic ring by a nucleophile. The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a Meisenheimer intermediate. nih.gov
Understanding Substituent Effects on SNAr Reactivity
The feasibility of an SNAr reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These groups stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
Conversely, electron-donating groups (EDGs), such as the alkyl groups in this compound, have a deactivating effect on the aromatic ring towards nucleophilic attack. The ethyl and methyl groups increase the electron density of the benzene (B151609) ring, which disfavors the formation of the anionic Meisenheimer intermediate. Consequently, this compound is expected to be highly unreactive towards classical SNAr reactions.
Theoretical and Computational Chemistry Approaches to Understanding this compound Reactivity
Theoretical and computational methods, particularly density functional theory (DFT), provide invaluable insights into the reactivity of molecules like this compound. nih.govresearchgate.net These approaches allow for the calculation of various electronic and steric properties that govern reaction pathways and rates.
Computational studies on the bond dissociation energy (BDE) of the C-Br bond in substituted bromobenzenes can help predict the ease of oxidative addition in cross-coupling reactions. royalsocietypublishing.org Studies have shown that electron-donating groups, such as the alkyl substituents in this compound, have a relatively small effect on the C-Br BDE compared to the significant influence of the catalyst and ligands. royalsocietypublishing.org
DFT calculations can also model the transition states of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. For sterically hindered substrates, these calculations can reveal the energetic barriers imposed by the bulky substituents and guide the rational design of more effective catalysts and ligands. nih.gov For instance, computational analysis can predict the favorability of a concerted oxidative addition mechanism versus a stepwise radical pathway for a given nickel-ligand system. nih.gov
In the context of SNAr reactions, computational models can quantify the destabilizing effect of electron-donating groups on the Meisenheimer intermediate, confirming the predicted low reactivity of this compound in classical SNAr. nih.gov Furthermore, theoretical studies can explore the potential energy surfaces of alternative pathways, such as concerted SNAr, to identify conditions under which such transformations might become feasible. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms and energetics of chemical reactions involving aryl halides. For a molecule like this compound, DFT calculations can provide deep insights into its reactivity in transformations such as electrophilic aromatic substitution and cross-coupling reactions.
Researchers utilize DFT to construct detailed potential energy surfaces for proposed reaction pathways. For instance, in electrophilic aromatic bromination, DFT calculations can distinguish between a direct substitution mechanism and an addition-elimination process, often revealing the latter to be more favorable. core.ac.uk These studies involve optimizing the geometries of reactants, transition states, intermediates, and products to determine their relative energies. The activation energy barrier, calculated as the difference in energy between the transition state and the reactants, is a key predictor of reaction kinetics.
The choice of the functional in DFT is critical for obtaining accurate results. wikipedia.org Modern functionals, including hybrid meta-GGAs (like the Minnesota functionals M06-2X and M08-SO) and range-separated hybrids (such as ωB97X-D), have shown particular promise in accurately calculating reaction and activation energies for organic transformations. nih.gov For reactions involving noncovalent interactions, which are crucial in condensed-phase reactions, dispersion-corrected functionals are essential. nih.gov For example, the ωB97X-D/cc-pVTZ level of theory has been successfully used to investigate the electrophilic bromination of substituted benzenes, providing insights into regioselectivity. core.ac.uk
In the context of this compound, DFT can be used to predict the regioselectivity of further substitution reactions. The existing ethyl and methyl groups are activating, ortho-para directing groups, while the bromo group is a deactivating, ortho-para directing group. DFT calculations of conceptual DFT reactivity indices, such as Fukui functions or local softness, can quantify the most likely sites for electrophilic or nucleophilic attack, resolving the competing directing effects of the substituents. Furthermore, DFT is employed to study the energetics of metal-catalyzed cross-coupling reactions, a common transformation for aryl bromides. It can model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a molecular-level understanding of the catalyst's role and the reaction's efficiency.
Table 1: Comparison of DFT Functionals for Reaction Energy Calculations
| Functional Class | Example Functionals | General Characteristics | Typical Application |
|---|---|---|---|
| Generalized Gradient Approximation (GGA) | BP86, PBE | Depends on local density and its gradient. Computationally efficient. | Solid-state physics, simple molecular systems. |
| Meta-GGA | TPSS, M06-L | Includes kinetic energy density for improved accuracy over GGA. | Main group chemistry, transition metal complexes. |
| Hybrid GGA | B3LYP, PBE0 | Mixes a fraction of exact Hartree-Fock exchange with GGA. Widely used. | General purpose organic and inorganic chemistry. |
| Hybrid Meta-GGA | M06-2X, M08-SO | Combines exact exchange with meta-GGA. High accuracy for kinetics and thermochemistry. nih.gov | Reaction mechanisms, noncovalent interactions. |
| Range-Separated Hybrid | LC-ωPBE, ωB97X-D | Applies different amounts of exact exchange at short and long interelectronic distances. nih.gov | Charge-transfer excitations, noncovalent interactions, core properties. |
| Dispersion-Corrected | B97-D, ωB97X-D | Includes empirical corrections for van der Waals forces. nih.gov | Systems where noncovalent interactions are dominant. |
Ab Initio Molecular Dynamics (AIMD) Simulations of Aryl Halide Transformations
While static DFT calculations provide information on stationary points along a reaction coordinate, Ab Initio Molecular Dynamics (AIMD) simulations offer a powerful approach to study the real-time evolution of a chemical system. In an AIMD simulation, the forces acting on the nuclei are calculated "on-the-fly" using quantum mechanical methods (typically DFT), and the nuclei are propagated in time according to the laws of classical mechanics. core.ac.uk This approach, often based on the Born-Oppenheimer approximation which assumes that the electrons adjust instantaneously to the motion of the much heavier nuclei, allows for the exploration of the dynamic landscape of a reaction, including the explicit effects of solvent molecules and temperature. core.ac.ukacs.org
AIMD is particularly valuable for studying complex reaction mechanisms in solution, where solvent reorganization can play a critical role. For aryl halide transformations, AIMD can simulate processes like bond cleavage and the formation of transient intermediates. A notable study investigated the reaction of aryl halides with hydrated electrons (e⁻(aq)) using AIMD. arxiv.org The simulations revealed that upon electron transfer to the aryl halide, the excess electron populates the LUMO (Lowest Unoccupied Molecular Orbital), which intensifies the vibration of the carbon-halogen bond, ultimately leading to its cleavage. arxiv.org The AIMD trajectory also captured the subsequent solvation of the departing halide anion by surrounding water molecules, highlighting the importance of explicit solvent modeling in understanding the reaction's energetics and mechanism. arxiv.org
For a substrate like this compound, AIMD simulations could be employed to study its degradation pathways in aqueous environments or its behavior in complex solvent mixtures during a cross-coupling reaction. By simulating the system at a given temperature, AIMD can reveal accessible reaction pathways, short-lived intermediates, and the role of molecular motion and solvent dynamics, which are inaccessible to static calculations. Although computationally demanding, recent advancements in algorithms and high-performance computing are making AIMD simulations with accurate hybrid functionals increasingly feasible for complex chemical systems. youtube.comresearchgate.net
Table 2: Key Aspects of AIMD Simulations for Aryl Halide Transformations
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Theoretical Foundation | Based on solving the electronic structure (e.g., with DFT) at each step of a molecular dynamics trajectory (Born-Oppenheimer MD). aps.org | Allows for a first-principles-based simulation of its reaction dynamics without empirical force fields. |
| Dynamic Effects | Captures the influence of temperature, molecular vibrations, and solvent fluctuations on the reaction pathway. | Can reveal whether the ethyl groups' rotational dynamics influence access to the reactive bromine center. |
| Solvent Modeling | Explicitly includes solvent molecules, allowing for the direct simulation of solvation/desolvation, hydrogen bonding, and cage effects. arxiv.orgrsc.org | Crucial for understanding reactions in solution, such as nucleophilic substitution or reduction, where solvent reorganization energy is significant. |
| Mechanism Elucidation | Can identify transient species and complex multi-step reaction sequences that may be missed by static models. arxiv.org | Could be used to visualize the C-Br bond cleavage and the subsequent diffusion of the resulting aryl radical and bromide ion. |
| Computational Cost | Significantly more expensive than static DFT calculations, often limiting simulations to picosecond timescales. researchgate.net | Simulations would likely focus on a specific event, like the initial step of a reaction, rather than the entire process. |
Analysis of Noncovalent Interactions (e.g., Halogen Bonding) in Brominated Aromatic Systems
Noncovalent interactions play a governing role in molecular recognition, self-assembly, and the stabilization of transition states. In brominated aromatic systems like this compound, halogen bonding is a key noncovalent interaction that significantly influences its chemical and physical properties.
A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region (such as a lone pair or a π-system) on another molecule. libretexts.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond (where R is the aromatic ring and X is the halogen). arxiv.org Its strength is tunable and increases with the polarizability of the halogen atom, following the general trend I > Br > Cl. libretexts.org
For this compound, the bromine atom can act as a potent halogen bond donor. The strength of this interaction can be modulated by the electron-donating ethyl and methyl groups on the ring, which influence the electron density distribution. Computational methods are essential for characterizing these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to identify and visualize halogen bonds and other weak interactions by analyzing the electron density and its derivatives. core.ac.uk Hirshfeld surface analysis is another powerful tool that allows for the mapping and quantification of intermolecular contacts in the solid state. youtube.com
The presence and nature of halogen bonding can direct the crystal packing of brominated aromatic compounds and can be exploited in crystal engineering and the design of functional materials. youtube.comrsc.org In the context of reactivity, halogen bonding can pre-organize reactants in a transition state, potentially lowering the activation barrier and influencing the stereochemical outcome of a reaction.
Table 3: Characteristics of Halogen Bonds in Aryl Halides
| Property | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |
|---|---|---|---|
| Halogen Polarizability | Lower | Intermediate | Higher |
| σ-hole Magnitude | Smaller, less positive | Larger, more positive | Largest, most positive arxiv.org |
| Typical Bond Strength | Weaker (e.g., 5-8 kJ/mol for Cl···O) arxiv.org | Intermediate (e.g., 9-12 kJ/mol for Br···O) arxiv.org | Stronger (e.g., 14-18 kJ/mol for I···O) arxiv.org |
| Directionality | Highly directional (C-Cl···Y angle ≈ 180°) | Highly directional (C-Br···Y angle ≈ 180°) arxiv.org | Highly directional (C-I···Y angle ≈ 180°) |
| Applications | Crystal engineering, catalysis | Drug design, functional materials, supramolecular assembly rsc.orglibretexts.org | Organic synthesis, materials science |
Quantitative Structure-Activity Relationships (QSAR) and Hammett Correlations for Aryl Halide Reactivity
Quantitative Structure-Activity Relationships (QSAR) are models that correlate variations in the chemical structure of a series of compounds with their measured activity or reactivity. A cornerstone of physical organic chemistry and QSAR is the Hammett equation, which provides a framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.
The Hammett equation is expressed as: log(k/k₀) = ρσ
where:
k is the rate constant for a reaction with a substituted aromatic reactant.
k₀ is the rate constant for the same reaction with the unsubstituted (hydrogen) reactant.
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive/field and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. aps.org
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of the substituents.
The sign and magnitude of ρ provide significant mechanistic insight. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.
Table 4: Hammett Substituent Constants (σ) for Groups on this compound
| Substituent | Position | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |
|---|---|---|---|---|
| -Br (Bromo) | C2 | +0.39 | +0.23 | Inductively withdrawing, weakly deactivating; resonance donating. |
| -CH₂CH₃ (Ethyl) | C1, C3 | -0.07 | -0.15 | Weakly electron-donating through induction and hyperconjugation. |
| -CH₃ (Methyl) | C5 | -0.07 | -0.17 | Weakly electron-donating through induction and hyperconjugation. |
Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 1,3 Diethyl 5 Methylbenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-bromo-1,3-diethyl-5-methylbenzene.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. For this compound, the distinct substitution pattern on the aromatic ring gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra, allowing for its unequivocal identification and differentiation from its isomers.
In the ¹H NMR spectrum, the aromatic protons will appear as distinct singlets or multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts influenced by the electronic effects of the bromine and alkyl substituents. The ethyl groups will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with the splitting pattern arising from coupling to the adjacent protons. The methyl group on the benzene (B151609) ring will appear as a singlet.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. libretexts.org The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom bonded to the bromine atom (C-Br) appearing at a characteristic downfield shift. libretexts.org The signals for the ethyl and methyl carbons will appear in the upfield region of the spectrum. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra serve as a fingerprint for this compound, enabling its differentiation from other isomers with the same molecular formula.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar substituted benzene derivatives.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 125 - 135 |
| Ar-CH₂-CH₃ | 2.5 - 2.8 (quartet) | 28 - 32 |
| Ar-CH₂-CH₃ | 1.1 - 1.3 (triplet) | 14 - 16 |
| Ar-CH₃ | 2.2 - 2.4 (singlet) | 20 - 23 |
| C-Br | - | 120 - 125 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between atoms within a molecule. libretexts.orgyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It can also help in assigning the aromatic protons by showing their through-bond coupling relationships. youtube.com
HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgsdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the methylene protons to the methylene carbons, and the methyl protons to the methyl carbons. youtube.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. These include C-H stretching vibrations from the aromatic ring and the alkyl groups, C=C stretching vibrations of the aromatic ring, and C-H bending vibrations. The presence of the C-Br bond would also give rise to a characteristic stretching vibration in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and alkyl group vibrations. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound This table is based on typical vibrational frequencies for substituted benzenes and alkyl halides.
| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-H Bend | 1470 - 1370 (Alkyl), 900-675 (Aromatic) | Various |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. acs.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. docbrown.info Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. docbrown.info
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the molecular formula. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alkylbenzenes include benzylic cleavage, where the bond between the aromatic ring and an alkyl substituent is broken, leading to the formation of a stable benzylic cation. For this compound, loss of a methyl or ethyl group from the molecular ion would be expected. The presence of the bromine atom can also influence the fragmentation pathways.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound (C₁₁H₁₅Br), elemental analysis would be used to experimentally determine the percentages of carbon and hydrogen. The percentage of bromine can be determined by difference or by specific halogen analysis methods. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound and is a standard requirement for the characterization of new substances. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₅Br)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 58.18% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.66% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.17% |
| Total | | | 227.145 | 100.00% |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1,3-diethyl-5-methylbenzene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or bromination of pre-functionalized aromatic precursors. For example, bromination of 1,3-diethyl-5-methylbenzene using N-bromosuccinimide (NBS) under radical-initiated conditions may yield the desired product. Key factors include:
- Temperature : Higher temperatures (80–100°C) favor radical bromination over electrophilic substitution .
- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize side reactions like di-bromination .
Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : A combination of analytical techniques is recommended:
- GC-MS : To assess purity (>95%) and detect low-molecular-weight impurities .
- NMR spectroscopy : ¹H NMR should show distinct signals for ethyl groups (δ 1.2–1.4 ppm, triplets) and the bromine-substituted aromatic proton (δ 7.2–7.5 ppm, singlet). ¹³C NMR confirms quaternary carbon environments .
- Elemental analysis : Verify C/H/Br ratios against theoretical values (C: 58.17%, H: 6.65%, Br: 35.18%) .
Q. How does steric hindrance from ethyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky substituents (ethyl and methyl) create steric barriers, reducing accessibility of the bromine atom for nucleophilic attack. Strategies to overcome this include:
- Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic turnover in Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent diffusion to the reactive site .
Kinetic studies via HPLC can quantify reaction rates under varying conditions .
Q. What computational methods are suitable for predicting the electronic effects of bromine substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of bromine on the aromatic ring. Key outputs include:
- Electrostatic potential maps : Highlight regions of high electron density for nucleophilic attack .
- HOMO-LUMO gaps : Predict reactivity trends in photochemical applications .
Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis spectra .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides precise bond lengths and angles. For example:
Q. What biological activity screening approaches are appropriate for this compound, given its structural analogs?
- Methodological Answer : Based on analogs like 2-bromo-1,3-dimethylbenzene ( ), prioritize assays for:
- GABAA receptor modulation : Use patch-clamp electrophysiology to assess potentiation thresholds (EC₅₀) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
Structure-activity relationship (SAR) studies should compare substituent effects on bioactivity .
Data Contradiction Analysis
Q. Discrepancies in reported boiling points for similar brominated aromatics: How to address reliability?
- Methodological Answer : Variations in boiling points (e.g., 258.98°C vs. ~250°C in older studies) may arise from impurities or measurement techniques. Resolve via:
- Differential Scanning Calorimetry (DSC) : Accurately determine phase transitions under controlled conditions .
- Comparative distillation : Use standardized equipment (e.g., Dean-Stark traps) to replicate literature methods .
Applications in Advanced Research
Q. Can this compound serve as a precursor for liquid crystal or polymer synthesis?
- Methodological Answer : Yes, its rigid aromatic core and alkyl substituents make it suitable for:
- Liquid crystals : Introduce mesogenic groups via Sonogashira coupling with alkynes .
- Conjugated polymers : Suzuki polymerization with diboronic esters to create π-extended backbones .
Thermotropic behavior can be analyzed via polarized optical microscopy (POM) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in catalytic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
